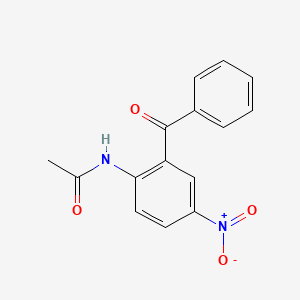

N-(2-benzoyl-4-nitrophenyl)acetamide

Description

N-(2-Benzoyl-4-nitrophenyl)acetamide is a nitroaromatic compound characterized by a benzoyl group at the ortho position and a nitro group at the para position of the phenyl ring, with an acetamide substituent. These derivatives are synthesized through alkylation, nitration, or substitution reactions, as seen in related compounds (e.g., ).

Properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)16-14-8-7-12(17(20)21)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXLULGZZOZXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-nitrophenyl)acetamide typically involves the reaction of 2-amino-5-nitrobenzophenone with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

N-(2-benzoyl-4-nitrophenyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Research Findings:

Structural Insights : Crystallographic studies on related nitrophenyl acetamides (e.g., N-(4-chloro-2-nitrophenyl) derivatives) reveal planar aromatic systems and intermolecular hydrogen bonding, which influence solubility and stability .

Synthetic Utility : Derivatives like the azido variant (CAS 58077-08-0) are pivotal in click chemistry applications, enabling efficient bioconjugation for drug delivery systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-benzoyl-4-nitrophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: Synthesis typically involves multi-step reactions starting from 2-benzoyl-4-nitroaniline. Acetylation is performed using acetic anhydride in glacial acetic acid under reflux. Key parameters include temperature control (80–100°C), solvent polarity, and stoichiometric ratios. Reaction progress should be monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase . Post-reaction, purification via recrystallization (e.g., ethanol/water mixtures) ensures >90% purity. Yield optimization requires avoiding nitro group reduction during synthesis.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of This compound?

- Methodological Answer:

- ¹H NMR : Expect signals at δ 2.2 ppm (singlet, CH₃ from acetamide), δ 7.5–8.5 ppm (aromatic protons from benzoyl and nitrophenyl groups), and δ 10.2 ppm (amide NH).

- ¹³C NMR : Peaks for carbonyl groups (C=O from benzoyl and acetamide) appear at ~168–170 ppm.

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch). Discrepancies in these signals indicate impurities or incomplete acetylation .

Q. What HPLC conditions are recommended for analyzing This compound purity?

- Methodological Answer: Use a reverse-phase C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (65:35 v/v) at 1.0 mL/min flow rate. Detection at 254 nm (UV absorption for nitro and benzoyl groups). Retention time typically ~8–10 minutes. Validate method precision with spiked standards and linearity checks (R² >0.99) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro, benzoyl) influence the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer: The nitro group at the para position is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution but deactivating it toward nucleophilic attacks. Computational studies (DFT calculations) can map electron density distribution. Experimentally, compare reactivity with analogs like N-(4-bromo-2-methylphenyl)-2-chloroacetamide to isolate substituent effects. Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) provide mechanistic insights .

Q. What strategies resolve contradictions in reported biological activity data for This compound derivatives?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize assays using:

- Dose-response curves : Test 0.1–100 µM concentrations.

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Triplicate measurements : Reduce inter-experimental variability. For conflicting enzyme inhibition data, perform kinetic assays (e.g., IC₅₀, Ki) and validate via molecular docking (AutoDock Vina) to confirm binding modes .

Q. How can computational modeling predict the binding affinity of This compound with biological targets (e.g., kinases)?

- Methodological Answer:

Ligand Preparation : Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Protein Preparation : Retrieve kinase structures (PDB ID: 1ATP) and remove water/ions.

Docking : Use Glide (Schrödinger Suite) with standard precision (SP) mode.

MM-GBSA : Calculate binding free energy. Validate with experimental IC₅₀ values. Key interactions include hydrogen bonding with kinase hinge regions and π-π stacking with benzoyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.